3-Bromo-1,2,4,5-tetramethylbenzene
Description
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBPTLQJXKEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167780 | |
| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-53-3 | |
| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromodurene | |
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| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
| Source | EPA DSSTox | |
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| Record name | 3-bromo-1,2,4,5-tetramethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies for 3 Bromo 1,2,4,5 Tetramethylbenzene
Traditional Synthetic Pathways and Challenges
The primary and most traditional method for synthesizing 3-Bromo-1,2,4,5-tetramethylbenzene is through the electrophilic aromatic substitution of 1,2,4,5-tetramethylbenzene (B166113) (durene). This pathway, while common, presents challenges related to controlling the reaction's regioselectivity and avoiding polybrominated byproducts.
Electrophilic Aromatic Bromination.nih.govlibretexts.org
Electrophilic aromatic bromination stands as the most prevalent technique for introducing a bromine atom onto an aromatic ring. nih.gov This type of reaction involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org For benzene itself, this reaction is typically slow and requires a catalyst to enhance the electrophilicity of the bromine. libretexts.org However, the starting material for this compound, durene, is an activated aromatic compound due to the presence of four methyl groups, which are electron-donating.
The general mechanism proceeds in two main steps:
Formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex, when the aromatic ring attacks the electrophilic bromine. libretexts.orglibretexts.org
Deprotonation of the intermediate to restore the aromaticity of the ring, yielding the final brominated product. libretexts.org
A variety of brominating agents can be employed for this transformation.
Molecular Bromine (Br₂): While elemental bromine is a fundamental brominating agent, its reaction with highly activated rings like durene can be vigorous and difficult to control, potentially leading to multiple substitutions. masterorganicchemistry.com To moderate the reactivity and enhance electrophilicity, a Lewis acid catalyst is often used. libretexts.org
N-Bromosuccinimide (NBS): NBS is a versatile and convenient solid reagent for bromination. numberanalytics.com It is often preferred over liquid bromine due to its ease of handling and its ability to provide a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions. masterorganicchemistry.comnumberanalytics.com For electrophilic aromatic substitution, NBS is particularly effective, often in the presence of an acid catalyst or in a polar solvent. organic-chemistry.orgmdma.ch It has been shown to be a highly regioselective reagent for the bromination of activated aromatic rings. nih.govmdma.ch
| Brominating Agent | Formula | Physical State | Key Characteristics |
| Bromine | Br₂ | Dense, fuming orange liquid | Highly reactive, often requires a catalyst for aromatic bromination. libretexts.orgmasterorganicchemistry.com |
| N-Bromosuccinimide | C₄H₄BrNO₂ | White crystalline solid | Easier to handle than Br₂, provides a controlled source of bromine. masterorganicchemistry.comnumberanalytics.com |
Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.com In the case of 1,2,4,5-tetramethylbenzene, all four substitutable positions on the aromatic ring are chemically equivalent due to the molecule's symmetry. Therefore, the monobromination of durene will specifically yield only one product: this compound. The primary challenge in specificity is not the position of the first bromine atom, but rather preventing further bromination to form di- or tri-brominated products.
The directing effects of the methyl groups on the durene ring are crucial. Alkyl groups are ortho- and para-directing activators. In durene, each available position is ortho to two methyl groups and para to one, making all positions highly activated and electronically equivalent for the initial electrophilic attack.
Lewis acids are commonly employed as catalysts in electrophilic aromatic halogenations to increase the electrophilicity of the halogenating agent. masterorganicchemistry.comlibretexts.org They function by coordinating with the halogen, creating a more polarized and reactive electrophile. libretexts.org For instance, a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can react with bromine to form a complex that delivers a more potent electrophilic bromine species to the aromatic ring. libretexts.org
While specific data on the use of gallium trichloride (B1173362) (GaCl₃) for the bromination of durene is not prevalent in the provided search results, the principle of Lewis acid catalysis is broadly applicable. Lewis acids like GaCl₃ would be expected to facilitate the reaction by activating the bromine molecule, similar to more common catalysts. The choice of Lewis acid can sometimes influence the stereoselectivity and regioselectivity of reactions. rsc.org
The choice of solvent can significantly impact the rate and outcome of electrophilic bromination. Polar solvents can play a role in stabilizing the charged intermediate (arenium ion), potentially accelerating the reaction. ugent.be
For instance, studies have shown that using acetonitrile (B52724) (CH₃CN) as a solvent for the bromination of activated aromatic compounds with N-bromosuccinimide can lead to a substantial increase in reactivity compared to less polar solvents like carbon tetrachloride (CCl₄). mdma.ch This allows for milder reaction conditions, such as room temperature instead of reflux, and can help to suppress side reactions like benzylic bromination. mdma.ch The use of polar solvents can favor the ionic mechanism of electrophilic substitution over radical pathways. mdma.ch
| Solvent | Polarity | Effect on Bromination with NBS |
| Carbon Tetrachloride (CCl₄) | Nonpolar | Slower reaction rates, may require higher temperatures. mdma.ch |
| Acetonitrile (CH₃CN) | Polar Aprotic | Faster reaction rates, allows for milder conditions, favors ionic pathway. mdma.chugent.be |
Side-Chain Bromination of Alkylbenzenes
A common strategy for the synthesis of brominated alkylbenzenes involves the radical substitution of a hydrogen atom on the alkyl side chain. ucalgary.ca This type of reaction is particularly effective at the benzylic position—the carbon atom directly attached to the benzene ring—due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com
The reaction is typically initiated by heat or UV light, which causes the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals. ucalgary.ca One of these radicals then abstracts a hydrogen atom from the benzylic position of the alkylbenzene, creating a stable benzylic radical and hydrogen bromide (HBr). ucalgary.ca This benzylic radical then reacts with another molecule of Br₂ to yield the desired brominated product and another bromine radical, propagating the chain reaction. ucalgary.ca
A frequently used reagent for this purpose is N-bromosuccinimide (NBS). libretexts.orglibretexts.org NBS serves as a source of bromine at a low and controlled concentration, which is crucial for achieving selective side-chain bromination over addition reactions to the aromatic ring. libretexts.orgyoutube.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org
Table 1: Key Aspects of Side-Chain Bromination
| Feature | Description |
| Reaction Type | Radical Substitution ucalgary.ca |
| Key Intermediate | Benzylic Radical ucalgary.calibretexts.org |
| Initiation | Heat or UV light ucalgary.ca |
| Common Reagent | N-bromosuccinimide (NBS) libretexts.orglibretexts.org |
| Selectivity | Favors the benzylic position due to radical stability ucalgary.calibretexts.org |
Molecular Structure and Conformation Studies
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy:An infrared spectrum for 3-Bromo-1,2,4,5-tetramethylbenzene is available from the NIST WebBook. The spectrum displays characteristic absorption bands that can be assigned to specific molecular vibrations.
Key IR Spectral Features:
C-H Stretching (Aromatic): A weak band is typically observed just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Strong absorptions appear in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl (CH₃) groups.
Aromatic Overtones: Weak bands may be present in the 1650-2000 cm⁻¹ region.
C=C Stretching (Aromatic): Bands corresponding to the benzene (B151609) ring's carbon-carbon stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
C-H Bending: Bending vibrations for the methyl groups and the lone aromatic C-H bond would appear in the 1375-1450 cm⁻¹ and lower frequency regions.
C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear as a moderate to strong band in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy:No published Raman spectrum for this compound could be located in the searched literature and databases. While Raman spectra for related compounds like durene and other brominated molecules are available, this data is outside the strict scope of this article.capes.gov.br
Due to the absence of published research data for the single-crystal X-ray diffraction and Raman spectroscopy of this compound, it is impossible to fulfill the request for a comprehensive article covering all the specified sections and subsections. Only the section on Infrared (IR) Spectroscopy can be addressed with scientifically accurate, source-based information.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of molecular properties at the atomic level.
Density Functional Theory (DFT) has become a important method for predicting the electronic structure and properties of molecules like this compound. scispace.com These calculations, often employing basis sets such as B3LYP/6-31G**, provide valuable information about the molecule's geometry, vibrational frequencies, and electronic orbitals. scispace.com DFT methods are instrumental in understanding chemical reactivity and have been applied to study various molecular systems. researchgate.netrsc.org
Computational analysis allows for the determination of the most stable conformation of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The NIST Chemistry WebBook provides access to computed 3D structures of this compound. nist.govnist.gov
Furthermore, computational methods can simulate the vibrational spectra (e.g., Infrared and Raman), which correspond to the different vibrational modes of the molecule. These calculated spectra can be compared with experimental data, such as the gas-phase IR spectrum available from the NIST WebBook, to validate the accuracy of the computational model. nist.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. numberanalytics.com FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals to predict its behavior in chemical reactions.
Table 2: Conceptual Data from FMO Analysis
| Orbital | Significance | Predicted Property for this compound |
| HOMO | Electron-donating ability (Nucleophilicity) | The electron-rich aromatic ring and methyl groups contribute to a relatively high energy HOMO, making it susceptible to electrophilic attack. |
| LUMO | Electron-accepting ability (Electrophilicity) | The presence of the electronegative bromine atom influences the energy and localization of the LUMO. |
| HOMO-LUMO Gap | Chemical Reactivity/Stability | The magnitude of the gap would provide insights into its overall reactivity profile. |
The formation of this compound is a result of the electrophilic bromination of 1,2,4,5-tetramethylbenzene (B166113) (durene). Computational studies can be used to analyze the positional selectivity of this reaction. nih.govresearchgate.net Aromatic rings are generally less reactive towards electrophiles than alkenes, and often require a catalyst for reactions like bromination to proceed. libretexts.orgopenstax.org
Theoretical calculations can model the reaction mechanism, which typically involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). libretexts.orgopenstax.org By calculating the energies of the possible intermediates formed by the attack of the electrophile (Br+) at different positions on the durene ring, it is possible to predict the most likely product. The activating methyl groups on the durene ring direct the incoming electrophile. Theoretical analysis often shows that substitution is directed by these activating groups. nih.gov The study of structural effects, including steric and electronic factors, is crucial in understanding the regioselectivity of aromatic bromination. rsc.org
Reactivity and Derivatization of 3 Bromo 1,2,4,5 Tetramethylbenzene
Nucleophilic Substitution Reactions of the Bromine Atom
Aryl halides like 3-bromo-1,2,4,5-tetramethylbenzene are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution pathways. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. This typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case for bromodurene. msu.edulibretexts.org The four methyl groups on the benzene (B151609) ring are electron-donating, which further deactivates the ring towards nucleophilic attack by increasing the electron density of the aromatic system. youtube.com
Nevertheless, nucleophilic substitution can be forced under harsh conditions, such as high temperatures and pressures, or through alternative mechanisms like the elimination-addition (benzyne) pathway. libretexts.org The benzyne (B1209423) mechanism involves the formation of a highly reactive aryne intermediate. youtube.commasterorganicchemistry.com However, for this compound, the absence of a hydrogen atom ortho to the bromine atom makes the formation of a benzyne intermediate via the standard elimination-addition pathway impossible. masterorganicchemistry.com
Alternative pathways for nucleophilic substitution on unactivated aryl halides may involve organometallic reagents, which are discussed in a later section.
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org this compound can be effectively coupled with various boronic acids or their esters to introduce new aryl or alkyl groups onto the durene framework. researchgate.netuzh.ch The general scheme for the Suzuki coupling of this compound is as follows:
C6H(CH3)4Br + R-B(OH)2 $\xrightarrow{Pd\ catalyst,\ base}$ C6H(CH3)4-R
The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the use of ferrocene-based ancillary ligands has been shown to enable the efficient cross-coupling of electron-deficient substrates. researchgate.net
Heck Coupling: While not as commonly reported for this specific substrate, the Heck reaction, which couples an aryl halide with an alkene, represents another potential avenue for the functionalization of this compound.
The table below summarizes representative examples of cross-coupling reactions involving brominated aromatic compounds.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81 | uzh.ch |
| 5-bromo-1,2,3-triazine | Phenylboronic acid | Pd(dppf)Cl₂ | 5-phenyl-1,2,3-triazine | 97 | researchgate.net |
Electrophilic Alkylation of Aromatic Compounds with Brominated Derivatives
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. libretexts.org This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org While this compound itself is an alkylated benzene derivative, it can also act as the aromatic substrate in further electrophilic substitution reactions. However, the existing bulky methyl groups and the bromine atom can sterically hinder the approach of an electrophile. The electron-donating nature of the methyl groups activates the ring, but the substitution pattern will be directed by the combined electronic and steric effects of all substituents.
Conversely, the bromine atom on the durene ring can be replaced through reactions involving organometallic intermediates, which can then participate in alkylation-type reactions.
Dehalogenation Studies
The removal of the bromine atom from this compound, a process known as dehalogenation or hydrodehalogenation, can be achieved through various methods. Photochemical dehalogenation is one such method. For example, studies on other brominated benzenes, like 1,2,4-tribromobenzene (B129733) and 1,2,3,5-tetrabromobenzene, have shown that they can be dehalogenated in acetonitrile (B52724) solution using natural or artificial sunlight. nih.gov This process often exhibits regioselectivity, with certain bromine atoms being preferentially removed over others. nih.gov
Catalytic hydrogenation is another common method for dehalogenation. This typically involves reacting the bromo compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Oxidation Reactions of Brominated Polymethylbenzenes
The oxidation of brominated polymethylbenzenes can lead to various products depending on the oxidizing agent and reaction conditions. Durene itself can be oxidized to pyromellitic dianhydride, an important industrial chemical. wikipedia.org The presence of a bromine atom can influence the outcome of the oxidation.
The oxidation of the methyl groups on the brominated durene ring is also possible, potentially leading to carboxylic acids or other oxygenated derivatives.
Reactions with Organometallic Reagents
This compound can react with various organometallic reagents to form new carbon-carbon bonds. These reactions often proceed via the formation of an organometallic intermediate from the aryl bromide.
Grignard Reagents: Reaction with magnesium metal in an ether solvent converts this compound into the corresponding Grignard reagent, 2,3,5,6-tetramethylphenylmagnesium bromide. youtube.com This Grignard reagent is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds. youtube.comyoutube.com
Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium, can lead to either metal-halogen exchange to form 2,3,5,6-tetramethylphenyllithium or deprotonation of one of the methyl groups, depending on the reaction conditions. The resulting organolithium species are also highly reactive nucleophiles. youtube.com
Gilman Reagents (Organocuprates): Gilman reagents, which are lithium diorganocopper compounds, are generally less reactive than Grignard and organolithium reagents. youtube.comyoutube.com They are particularly useful for substitution reactions with alkyl halides and can also be used in cross-coupling type reactions. youtube.comyoutube.com The reaction of this compound with a Gilman reagent could be used to introduce an alkyl or aryl group in place of the bromine atom.
The following table provides a summary of the types of reactions with organometallic reagents.
| Organometallic Reagent | Intermediate Formed | Subsequent Reactions |
| Magnesium (Grignard) | 2,3,5,6-tetramethylphenylmagnesium bromide | Reaction with electrophiles (aldehydes, ketones, etc.) |
| Organolithium | 2,3,5,6-tetramethylphenyllithium | Reaction with electrophiles, metal-halogen exchange |
| Gilman Reagent | Not directly formed from bromodurene | Used to displace the bromine atom with an R group |
Applications in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
The primary utility of 3-Bromo-1,2,4,5-tetramethylbenzene in organic synthesis stems from the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent substrate for a wide array of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov
Detailed research has shown that aryl bromides are highly effective partners in palladium-catalyzed reactions. wikipedia.org The Suzuki-Miyaura coupling, for instance, allows for the efficient formation of biaryl structures by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. nrochemistry.comlibretexts.orgorganic-chemistry.org The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org The use of 3-bromodurene in such reactions enables the direct introduction of the bulky and rigid 1,2,4,5-tetramethylphenyl (duryl) group into larger, more complex molecular frameworks.
Beyond the Suzuki reaction, the bromine atom can be leveraged for other critical transformations:
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent (durylmagnesium bromide), a potent nucleophile for forming new C-C bonds with aldehydes, ketones, and other electrophiles.
Copper-Catalyzed Reactions: It can participate in copper-catalyzed substitution reactions, allowing for the introduction of various nucleophiles.
Other Palladium-Catalyzed Couplings: It is also a suitable substrate for other named reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its versatility as a precursor.
Interactive Table: Key Synthetic Reactions
| Reaction Type | Reagents | Product Type | Significance | Reference |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl compounds | Forms C-C bonds, introduces duryl moiety | wikipedia.orgnrochemistry.comorganic-chemistry.org |
| Grignard Reaction | Mg, Ether | Organomagnesium halide | Creates a strong carbon-based nucleophile | youtube.com |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amines | Forms C-N bonds | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkynes | Forms C-C triple bonds |
Intermediate in Pharmaceutical Compound Synthesis
While not a direct component of widely known drugs, this compound serves as a valuable intermediate and building block in the drug discovery process. Its utility lies in its ability to introduce a specific structural motif—the durene core—which can influence the biological activity and pharmacokinetic properties of a molecule.
The synthesis of new bioactive molecules is a cornerstone of medicinal chemistry. bohrium.commdpi.com The incorporation of specific structural fragments is a key strategy for optimizing lead compounds. The durene moiety provided by 3-bromodurene is lipophilic and sterically hindered. Introducing such a group can alter a molecule's ability to cross cell membranes, bind to protein targets, or resist metabolic degradation. The bromine atom acts as a convenient chemical handle for incorporating this fragment into a parent molecule through reliable coupling reactions. nih.gov The development of novel benzohydrazide (B10538) derivatives, for example, has shown that bromo-substituted aromatic rings are integral parts of compounds screened for analgesic and antiproliferative activities. nih.gov
In modern drug discovery, particularly in fragment-based screening and library synthesis, having a collection of diverse and well-defined building blocks is essential. mdpi.com this compound is an ideal building block because it offers a rigid, conformationally restricted aromatic scaffold. By using its reactive bromine handle, chemists can synthesize a library of related compounds where the durene group is systematically attached to various other chemical fragments. researchgate.net This approach allows for the rapid exploration of chemical space around a particular pharmacophore, helping to identify structure-activity relationships (SAR) and optimize compounds for desired biological effects.
Materials Science Applications
The rigid and symmetric nature of the 1,2,4,5-tetramethylbenzene (B166113) core makes it an attractive component for the construction of advanced materials with unique properties.
The durene unit is a known component in the synthesis of high-value materials, such as high-end polyesters, where its rigidity and thermal stability are advantageous. rsc.org Furthermore, benzene (B151609) rings with a 1,2,4,5-substitution pattern are used as foundational platforms for creating complex ligands. For instance, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz), a ligand that could potentially be synthesized from a durene precursor, serves as a bridge in heterotrimetallic assemblies. These complex structures can precisely control the distance and orientation of redox-active groups, which is critical for developing materials with specific electronic or magnetic properties. nih.gov The bromine atom on 3-bromodurene provides a starting point for the chemical transformations needed to create such sophisticated ligands.
The development of new polymers and adaptable networks often relies on functional monomers and crosslinkers that define the final properties of the material. Bromo-organic compounds are frequently used in this context. For example, brominated aromatics are used to synthesize benzoxazine (B1645224) monomers, which can be polymerized to create polybenzoxazines with excellent thermal stability and flame retardant properties. researchgate.net
Moreover, a bromo-functionalized molecule can serve as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The resulting bromo-terminated polymer can then be converted into other functional groups (like azides or amines) to act as a macromolecular crosslinker. rsc.org By using a precursor like 3-bromodurene to create such a crosslinker, scientists can tailor the network's density, glass transition temperature, and thermal resistance in advanced materials like epoxy thermosets and covalent adaptable networks (CANs). rsc.org
Porous Organic Polymers (POPs) and Macrocyclic Receptors
A thorough review of scientific literature and chemical databases does not yield specific examples of this compound being utilized as a monomeric building block for the synthesis of porous organic polymers (POPs) or macrocyclic receptors. While its structure suggests potential as a rigid, well-defined linker for such applications, documented instances of its incorporation into these complex architectures are not readily found in published research. The synthesis of POPs and macrocyclic structures typically involves the use of multifunctional monomers that can undergo polymerization or cyclization reactions, and at present, bromodurene has not been established as a key precursor in these specific fields.
Agrochemical and Specialty Chemical Synthesis
This compound is identified by chemical suppliers as a valuable precursor and intermediate in the synthesis of a range of complex molecules. mendelchemicals.comlookchem.com Its utility is primarily derived from the presence of a reactive bromine atom on the fully substituted benzene ring. This bromine atom can be readily substituted or used in cross-coupling reactions, making the compound a versatile building block for constructing more elaborate molecular frameworks. lookchem.com
Commercial suppliers note its application as a starting material for producing agrochemicals and other specialty chemicals. mendelchemicals.com The synthesis of these products leverages the bromodurene scaffold to introduce the sterically hindered tetramethylphenyl group into a final target molecule. For instance, derivatives such as 3-bromo-N-cyclohexyl-N,2,4,6-tetramethylbenzene-1-sulfonamide, which is synthesized from a related tetramethylbenzene structure, are investigated for potential antimicrobial and anticancer properties, highlighting the role of the substituted benzene core in developing new functional materials.
Dyestuff and Aroma Compound Manufacture
In the realm of industrial chemistry, this compound is cited as a precursor for the manufacture of dyestuffs and fragrances. mendelchemicals.comlookchem.com Its aromatic nature and substitution pattern make it a candidate for incorporation into dye structures, where the chromophore system can be modified by the addition of the durene moiety. A Chinese patent related to cyanine (B1664457) dyes lists this compound, indicating its relevance in this sector. google.com
Similarly, it is noted as a starting material for fragrance synthesis. mendelchemicals.com The molecular structure of a fragrance ingredient is a key determinant of its odor profile, and the bulky, lipophilic tetramethylphenyl group can be used to build unique scent molecules. While specific, widely-marketed fragrances derived directly from bromodurene are not detailed in perfumery literature, its role as a foundational block for creating proprietary ingredients is recognized by chemical manufacturers. mendelchemicals.comnih.gov
Model System for Studying Reactivity of Brominated Aromatics
This compound serves as a valuable starting material for constructing highly specialized molecules used to study fundamental principles of chemical reactivity. Its defined substitution pattern and the steric bulk provided by the four methyl groups make it an ideal building block for creating sterically hindered environments.
A notable application is found in academic research on silylium (B1239981) ions, which are highly electrophilic silicon cations. In a study focused on synthesizing and characterizing a new class of silyl (B83357) cations, this compound was used as a key reactant to build a terphenylsilane precursor. uzh.ch The research aimed to create a system where the reactive silyl cation was sterically shielded and thermodynamically stabilized, allowing for detailed study. The use of bromodurene was crucial for introducing a methylated aryl group as part of the sterically demanding terphenyl framework. uzh.ch This framework was designed to control the Lewis acidity of the final silylium ion. uzh.ch
The synthesis demonstrates how this compound, while not the direct subject of the reactivity study, is an essential component for assembling the molecular architecture needed to probe complex chemical questions. uzh.ch
Table 1: Reactants for the Synthesis of a Terphenylsilane Precursor
| Reactant Name | CAS Number | Role |
| This compound | 1646-53-3 | Starting Material |
| 1-Bromo-2,3,4,5,6-pentamethylbenzene | 5153-40-2 | Starting Material |
| n-Butyllithium | 109-72-8 | Reagent |
| Toluene-d8 | 2037-26-5 | Solvent |
| Data sourced from a study on 2,6-Diarylphenylsilylium Ions. uzh.ch |
Environmental Considerations and Fate of Brominated Aromatic Compounds
Environmental Persistence and Contamination
Halogenated organic compounds, including brominated aromatics, are recognized as a significant group of environmental contaminants. mdpi.com Their chemical stability, a desirable trait for industrial applications, contributes to their high resistance to degradation in the environment, often leading to their accumulation. mdpi.com Aromatic brominated flame retardants, for instance, can pollute the environment due to their persistence, potential for bioaccumulation, and toxicity. nih.govnih.gov These substances are released throughout the lifecycle of products containing them, with the waste processing stage being a particular concern. nih.govnih.gov
Biodegradation and Dehalogenation Mechanisms
The primary process determining the fate of brominated aromatic compounds in the environment is microbial degradation. mdpi.com This process is often dependent on the presence of microbial communities and can be influenced by the mixture of pollutants at a contaminated site. mdpi.com
A crucial step in the breakdown of halogenated organic compounds is dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com This can occur through enzymatic or spontaneous chemical processes. mdpi.com Enzymatic dehalogenation is a versatile process with multiple mechanisms, including hydrolysis, reduction, and oxygen-dependent pathways, to remove halogen atoms. mdpi.comnih.gov Nature has evolved a diverse array of enzymes to both create and break down halogenated organic compounds, utilizing various mechanistic strategies. nih.govnih.govwww.gov.uk For brominated aromatic compounds, nucleophilic aromatic substitution has been identified as a potential mechanism for dehalogenation. nih.gov
Studies have shown that microbial consortia, or groups of different microorganisms, can be more effective at biodegrading pollutants than single strains, especially at sites with multiple contaminants. mdpi.com For instance, the complete aerobic biodegradation of the brominated flame retardants tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) was achieved in 3 to 7 days by a four-strain bacterial consortium when an additional carbon source was provided. mdpi.com This suggests that the presence of multiple microbial species with complementary metabolic capabilities can enhance the breakdown of complex brominated compounds. mdpi.com The biodegradation of another brominated compound, the herbicide bromoxynil, has also been demonstrated using the soil microorganism Agrobacterium radiobacter in a biofilm.
Impact on Environmental Quality
The release of brominated aromatic compounds can have a significant impact on environmental quality. Their persistence can lead to long-term contamination of soil and water. For example, the non-brominated parent compound of 3-Bromo-1,2,4,5-tetramethylbenzene, which is 1,2,4,5-tetramethylbenzene (B166113) (durene), has been studied for its toxic effects, indicating the potential for the base structure to impact the environment. The addition of bromine can further alter the compound's properties and potential for environmental harm.
Exposure Pathways and Human Health Implications
Human exposure to brominated compounds can occur through various pathways, including inhalation of contaminated air and ingestion of contaminated food and water. The health effects of these compounds are a growing concern.
A significant concern with many brominated aromatic compounds is their potential to act as endocrine disruptors. These chemicals can interfere with the body's hormonal systems. For example, some brominated flame retardants have been shown to interfere with thyroid hormone homeostasis in animal studies. Certain industrial chemicals, such as bisphenol A and some alkylphenols, have demonstrated the ability to interact with estrogen and androgen receptors, and inhibit aromatase activity in vitro, highlighting the diverse ways in which such compounds can exert endocrine-disrupting effects. nih.gov While specific data for this compound is lacking, its structural similarity to other brominated aromatics warrants consideration of its potential endocrine-disrupting capabilities.
Waste Stream Management of Brominated Flame Retardants
The widespread use of brominated flame retardants (BFRs) in consumer and industrial products necessitates robust waste stream management strategies to mitigate potential environmental contamination. nih.gov Products containing BFRs, particularly Waste Electrical and Electronic Equipment (WEEE), are significant carriers of these compounds into the waste flow. wordpress.comnih.gov The management of these waste streams involves several options, the choice of which depends on the volume and composition of the waste, as well as local regulations and infrastructure. bsef.com
Effective management strategies aim to handle BFR-containing materials in an environmentally sound manner, with options ranging from recycling and recovery to disposal. environment.govt.nz For many years, the recycling of products containing BFRs has been a viable and effective option. bsef.com Plastics with BFRs can exhibit high stability during recycling, which allows the recycled plastics to retain their fire safety properties, comparable to virgin materials. wordpress.combsef.com
When recycling is not feasible, other eco-efficient waste management options are available, including incineration with energy recovery and precious metal smelting. bsef.com Chemical recycling is another emerging option that allows for the recovery of bromine, enabling this valuable resource to re-enter the circular economy. bsef.com The bromine industry is actively researching and developing technologies to improve the handling of the bromine stream in electronic and electrical waste. wordpress.com
A significant portion of BFRs in the waste stream is found in WEEE. acs.org Substance flow analysis of recycling plants has provided valuable data on the concentrations of various BFRs in these waste products. For instance, a study on small-size WEEE in a Swiss recycling plant in 2003 determined the average concentrations of several key BFRs. nih.gov
| Brominated Flame Retardant (BFR) | Average Concentration (mg/kg) |
|---|---|
| pentaBDE | 34 |
| octaBDE | 530 |
| decaBDE | 510 |
| TBBPA (additive) | 1420 |
| HBCD | 17 |
Data sourced from a 2003 study on a Swiss recycling plant. nih.gov
The management of WEEE plastics involves sorting technologies that can separate plastics containing BFRs. bsef.com Plastics with bromine concentrations above a certain threshold (e.g., 2,000 ppm) are typically concentrated and then sent for incineration, waste-to-energy processes, or use in cement kilns. bsef.com This ensures that phased-out BFRs are progressively removed from the material cycle. bsef.com The fine dust fraction recovered in the off-gas purification systems of recycling plants can contain BFRs in the low grams per kilogram concentration range, highlighting the importance of environmentally sound recycling technologies to prevent emissions. nih.gov
Like many halogenated organic compounds, BFRs generally exhibit limited biodegradability and tend to be persistent, leading to their accumulation in the environment. nih.gov However, under specific environmental conditions, both abiotic processes like photodegradation and biotic processes can lead to their transformation. nih.govmdpi.com The persistence of many BFRs underscores the critical need for effective waste management to prevent their release and subsequent environmental impact. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene involves the electrophilic aromatic substitution of 1,2,4,5-tetramethylbenzene (B166113) (durene) with bromine, typically using a Lewis acid catalyst. While effective, this method presents opportunities for improvement in terms of sustainability and efficiency.
In-depth Mechanistic Studies of Reactions
The reactivity of this compound is predicted to be characteristic of aryl bromides, making it a candidate for a variety of cross-coupling reactions and the formation of organometallic reagents. However, specific mechanistic studies on this substrate are lacking.
A crucial area for future research is the in-depth mechanistic investigation of its participation in reactions such as the Suzuki-Miyaura coupling and Grignard reagent formation. wikipedia.orgmnstate.eduorganic-chemistry.org Such studies would elucidate the electronic and steric effects of the four methyl groups on the reactivity of the carbon-bromine bond. Understanding these influences is critical for optimizing reaction conditions and expanding the synthetic utility of this compound. Kinetic studies, isotopic labeling experiments, and computational analysis could provide a detailed picture of the transition states and intermediates involved, offering valuable insights for synthetic chemists.
Exploration of New Applications in Materials and Pharmaceuticals
The precursor to this compound, durene, is utilized in the production of high-performance polymers like polyimides. wikipedia.org This suggests that the bromo-functionalized derivative could also serve as a valuable building block in materials science.
Future investigations should explore the incorporation of this compound as a monomer or cross-linking agent in polymerization reactions. The presence of the reactive bromine atom allows for its use in various coupling chemistries to create novel polymers with potentially enhanced thermal stability, flame retardancy, or specific electronic properties. In the pharmaceutical realm, the lipophilic and structurally rigid tetramethylbenzene core could be explored as a scaffold for the design of new therapeutic agents. The bromine atom provides a convenient handle for further functionalization to generate libraries of compounds for biological screening.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, yet there is a gap in the literature regarding advanced computational modeling of this compound.
Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to model its electronic structure, molecular orbitals, and electrostatic potential. These calculations can predict spectroscopic properties (like NMR and IR spectra), which can be correlated with experimental data. nist.gov Furthermore, computational modeling can be used to simulate reaction pathways and predict the feasibility and outcomes of various chemical transformations. This in-silico approach can accelerate the discovery of new reactions and applications by identifying promising avenues for experimental investigation, thereby saving time and resources.
Comprehensive Environmental Risk Assessment and Remediation Strategies
The environmental fate and potential toxicity of this compound are currently unknown. Many brominated aromatic compounds are known to be persistent organic pollutants with potential for bioaccumulation and toxicity. nih.govnih.gov
Therefore, a comprehensive environmental risk assessment is a critical and pressing area for future research. This would involve studies on its biodegradability, potential for bioaccumulation in ecosystems, and its toxicological profile. Research into potential remediation strategies should also be undertaken. This could include investigating microbial degradation pathways or advanced oxidation processes that could be used to treat potential environmental contamination. Given the concerns surrounding other brominated compounds, establishing a clear understanding of the environmental and health impacts of this compound is essential before any large-scale application is considered. acs.orgbohrium.com
Investigation of Structure-Activity Relationships for Biological Applications
The biological activity of this compound has not been explored. The unique substitution pattern of the benzene (B151609) ring provides a specific three-dimensional structure that could interact with biological targets.
A systematic investigation into its biological effects is a promising avenue for future research. This would begin with broad screening assays to identify any potential bioactivity, such as antimicrobial, antifungal, or anticancer properties. nih.gov Should any activity be discovered, the synthesis and testing of a series of derivatives would be the next logical step. By systematically modifying the structure and observing the corresponding changes in biological effect, a structure-activity relationship (SAR) could be established. This SAR would provide valuable information for the rational design of more potent and selective compounds for potential therapeutic use.
Q & A
Q. Methodology :
- Electrophilic bromination : Direct bromination of 1,2,4,5-tetramethylbenzene (durene) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can yield the brominated derivative. Steric hindrance from the methyl groups may require elevated temperatures (80–120°C) to achieve substitution at the 3-position .
- Metal-catalyzed coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using pre-functionalized intermediates (e.g., boronic acids) can introduce bromine selectively, though this requires multi-step synthesis .
- Key considerations : Reaction solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice significantly affect regioselectivity. GC-MS or HPLC should monitor intermediate formation to optimize yields .
How can distillation and crystallization be optimized for high-purity isolation of this compound?
Q. Methodology :
- Fractional distillation : Due to its high boiling point (~250–300°C, estimated), vacuum distillation reduces thermal degradation. Aspen Plus simulations can model vapor-liquid equilibria to determine optimal pressure and temperature gradients .
- Crystallization : Solvent screening (e.g., ethanol/water mixtures) enhances purity by exploiting differences in solubility between the target compound and trimethylbenzene byproducts. Recrystallization cycles improve purity to >95% .
- Validation : Differential scanning calorimetry (DSC) confirms melting point consistency, while ¹H NMR (6.3 ppm aromatic region) verifies structural integrity .
What analytical techniques are most effective for characterizing this compound?
Q. Methodology :
- Quantitative NMR : Use 1,2,4,5-tetramethylbenzene-d₁₄ as an internal standard for deuterated solvents. The bromine substituent’s deshielding effect shifts aromatic proton signals to 7.1–7.3 ppm, enabling integration for purity assessment .
- Mass spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak at m/z 228 (C₁₀H₁₃Br⁺) and isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolves steric effects from methyl and bromine groups, confirming substitution patterns .
How does this compound degrade in environmental systems, and what are its ecological implications?
Q. Methodology :
- OH radical degradation : Pulsed laser photolysis studies show reaction rate constants (k) of ~1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. Degradation products include brominated quinones and carboxylic acids, identified via GC-MS .
- Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates reactive intermediates (e.g., Br· radicals), monitored by time-resolved fluorescence spectroscopy .
- Ecotoxicology : Microtox assays using Vibrio fischeri indicate moderate toxicity (EC₅₀ = 15 mg/L), necessitating containment in lab waste protocols .
What role does this compound play in polymer chemistry, and how is its reactivity exploited?
Q. Methodology :
- Cross-linking agent : In polybutadiene systems, the bromine atom participates in radical-mediated curing at low temperatures (50–70°C), enhancing mechanical strength. FT-IR tracks C-Br bond cleavage (500–600 cm⁻¹) during polymerization .
- Solvent optimization : Its low polarity (log P ≈ 3.8) facilitates dissolution of hydrophobic monomers while minimizing chain-transfer reactions. Dielectric constant measurements guide solvent selection .
How do steric and electronic effects influence substitution reactions of this compound?
Q. Methodology :
- Kinetic studies : Compete SNAr (nucleophilic aromatic substitution) and elimination pathways under varying bases (e.g., K₂CO₃ vs. DBU). Hammett plots correlate substituent effects with reaction rates .
- DFT calculations : Molecular modeling (B3LYP/6-31G*) predicts activation barriers for bromine displacement, validated by Arrhenius plots from kinetic data .
What strategies resolve contradictions in reported reaction yields for this compound?
Q. Methodology :
- Systematic reproducibility : Control moisture levels (Schlenk techniques) and oxygen (glovebox) to minimize side reactions.
- Meta-analysis : Compare literature data using multivariate regression to identify critical variables (e.g., catalyst loading, solvent purity) .
- Advanced characterization : In-situ IR spectroscopy tracks intermediate stability, identifying degradation pathways that reduce yields .
Can this compound serve as a precursor for functional materials?
Q. Methodology :
- Liquid crystals : Introduce mesogenic groups (e.g., cyanobiphenyl) via Suzuki coupling. Polarized optical microscopy (POM) confirms phase transitions .
- MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to form porous frameworks. BET analysis measures surface area (~800 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
